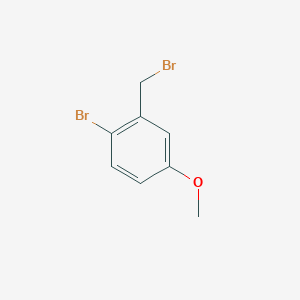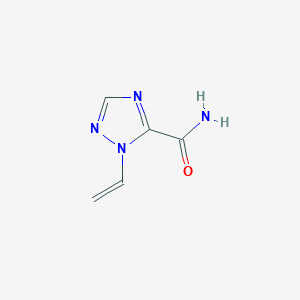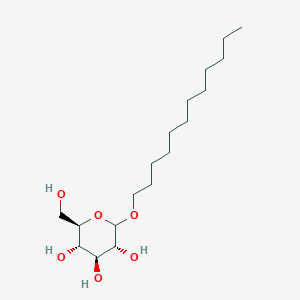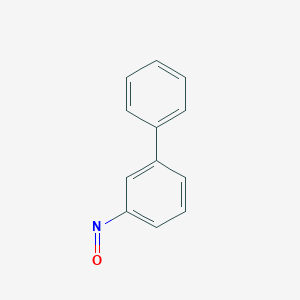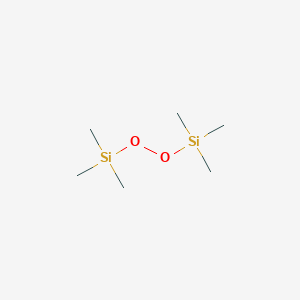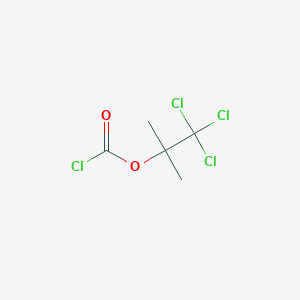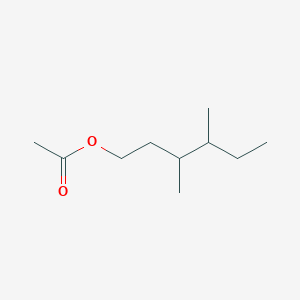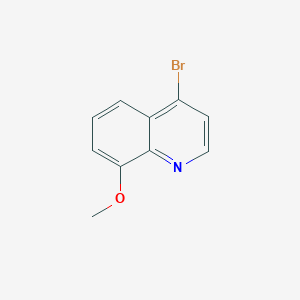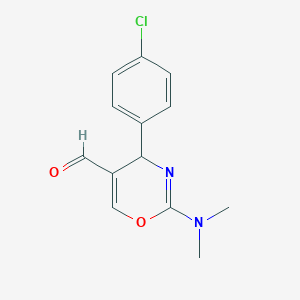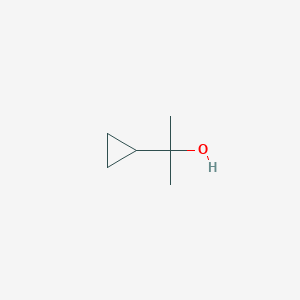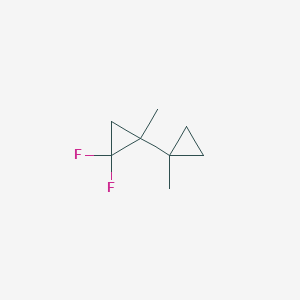
1,1-Difluoro-2-methyl-2-(1-methylcyclopropyl)cyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Difluoro-2-methyl-2-(1-methylcyclopropyl)cyclopropane, also known as DFMCC, is a synthetic compound that belongs to the class of cyclopropane derivatives. It has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields.
科学的研究の応用
1,1-Difluoro-2-methyl-2-(1-methylcyclopropyl)cyclopropane has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 1,1-Difluoro-2-methyl-2-(1-methylcyclopropyl)cyclopropane has been investigated as a potential drug candidate for the treatment of cancer, tuberculosis, and other diseases. In materials science, 1,1-Difluoro-2-methyl-2-(1-methylcyclopropyl)cyclopropane has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, 1,1-Difluoro-2-methyl-2-(1-methylcyclopropyl)cyclopropane has been employed as a versatile reagent for the preparation of various compounds.
作用機序
The mechanism of action of 1,1-Difluoro-2-methyl-2-(1-methylcyclopropyl)cyclopropane is not well understood. However, it is believed to act as an alkylating agent, which can covalently modify DNA and proteins, leading to cell death. 1,1-Difluoro-2-methyl-2-(1-methylcyclopropyl)cyclopropane has also been shown to inhibit the activity of enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects:
1,1-Difluoro-2-methyl-2-(1-methylcyclopropyl)cyclopropane has been shown to exhibit potent cytotoxicity against various cancer cell lines, including prostate, breast, and lung cancer cells. It has also been shown to inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis. In addition, 1,1-Difluoro-2-methyl-2-(1-methylcyclopropyl)cyclopropane has been shown to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
1,1-Difluoro-2-methyl-2-(1-methylcyclopropyl)cyclopropane has several advantages for lab experiments, including its high potency, selectivity, and ease of synthesis. However, it also has some limitations, such as its potential toxicity and instability under certain conditions.
将来の方向性
There are several future directions for the research on 1,1-Difluoro-2-methyl-2-(1-methylcyclopropyl)cyclopropane. One direction is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer and tuberculosis. Another direction is to explore its applications in materials science, such as the synthesis of novel materials with unique properties. Additionally, further studies are needed to elucidate the mechanism of action and the biochemical and physiological effects of 1,1-Difluoro-2-methyl-2-(1-methylcyclopropyl)cyclopropane.
合成法
1,1-Difluoro-2-methyl-2-(1-methylcyclopropyl)cyclopropane can be synthesized using various methods, including the reaction of 1,1-difluoro-2-bromo-2-methylcyclopropane with 1-methylcyclopropylmagnesium bromide, followed by the elimination of magnesium bromide. Another method involves the reaction of 1,1-difluoro-2-methylcyclopropanecarboxylic acid with 1-methylcyclopropylmagnesium bromide, followed by decarboxylation.
特性
CAS番号 |
110808-51-0 |
|---|---|
分子式 |
C8H12F2 |
分子量 |
146.18 g/mol |
IUPAC名 |
1,1-difluoro-2-methyl-2-(1-methylcyclopropyl)cyclopropane |
InChI |
InChI=1S/C8H12F2/c1-6(3-4-6)7(2)5-8(7,9)10/h3-5H2,1-2H3 |
InChIキー |
QBSQZVNXHABRLF-UHFFFAOYSA-N |
SMILES |
CC1(CC1)C2(CC2(F)F)C |
正規SMILES |
CC1(CC1)C2(CC2(F)F)C |
同義語 |
1,1-Bicyclopropyl,2,2-difluoro-1,1-dimethyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



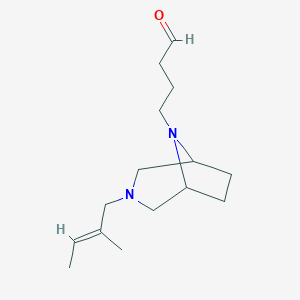
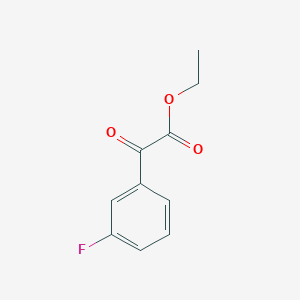
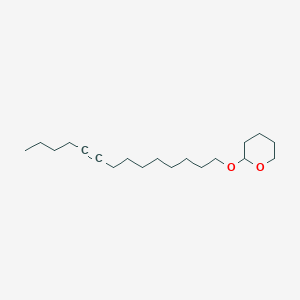
![Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-6-amine](/img/structure/B35031.png)
